Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate

Description

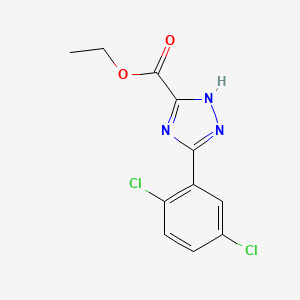

Ethyl 5-(2,5-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 2,5-dichlorophenyl group at position 5 and an ethyl ester moiety at position 2. Its molecular formula is C₁₁H₉Cl₂N₃O₂, with a molecular weight of 302.12 g/mol. The compound is cataloged under CAS number 1406052-05-8 and is commercially available for research applications .

The 1,2,4-triazole scaffold is pharmacologically significant due to its ability to interact with biological targets via hydrogen bonding and π-π stacking.

Properties

Molecular Formula |

C11H9Cl2N3O2 |

|---|---|

Molecular Weight |

286.11 g/mol |

IUPAC Name |

ethyl 3-(2,5-dichlorophenyl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10-14-9(15-16-10)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,15,16) |

InChI Key |

FPVGGSXAPUHTLH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Reactions

- 2,5-Dichlorophenyl Hydrazine Formation: The dichlorophenyl hydrazine can be synthesized by diazotization of 2,5-dichloroaniline followed by reduction or direct hydrazine substitution.

- Reaction with Ethyl 2-chloroacetoacetate: The hydrazine derivative is reacted with ethyl 2-chloroacetoacetate in ethanol or other suitable solvents, often in the presence of a base such as sodium acetate or sodium hydroxide, to form ethyl 2-chloro[2-(2,5-dichlorophenyl)hydrazinylidene]ethanoate.

Cyclization to Form the Triazole Ring

- The hydrazinylidene intermediate undergoes cyclization, frequently promoted by heating or microwave irradiation at around 120 °C under nitrogen atmosphere.

- The reaction time varies but typically lasts from 30 minutes to several hours depending on the method (e.g., microwave-assisted synthesis accelerates the process).

- Acidic or neutral conditions are maintained to facilitate ring closure.

Isolation and Purification

- After completion, the reaction mixture is cooled and subjected to work-up involving extraction with organic solvents such as dichloromethane or ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Purification is commonly performed by column chromatography on silica gel using solvent systems like petroleum ether/ethyl acetate or chloroform/methanol gradients.

- The final product, this compound, is isolated as a solid.

Representative Example of Preparation

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2,5-Dichloroaniline, NaNO2, HCl, 0 °C | Diazotization of 2,5-dichloroaniline |

| 2 | Hydrazine hydrate, ethanol, reflux | Formation of 2,5-dichlorophenyl hydrazine |

| 3 | Ethyl 2-chloroacetoacetate, sodium acetate, ethanol, RT to reflux, 12 h | Formation of hydrazinylidene intermediate |

| 4 | Microwave irradiation, 120 °C, 30 min, N2 atmosphere | Cyclization to 1,2,4-triazole ring |

| 5 | Extraction with ethyl acetate, drying, rotary evaporation | Work-up and isolation |

| 6 | Silica gel chromatography, petroleum ether/ethyl acetate | Purification |

Analytical and Characterization Data

- Molecular Formula: C11H9Cl2N3O2

- Molecular Weight: 286.11 g/mol

- Spectroscopic Data: Characteristic IR bands include strong C=O stretch around 1730 cm⁻¹, C=N stretch near 1570 cm⁻¹, and aromatic C-H stretches.

- NMR: Proton NMR shows signals corresponding to the ethyl ester group and aromatic protons of the dichlorophenyl ring.

- Mass Spectrometry: Confirms molecular ion peak consistent with the molecular weight.

Research Outcomes and Applications

- The synthetic methods described yield this compound in high purity suitable for biological testing.

- This compound serves as a key intermediate for further derivatization in medicinal chemistry, particularly in the development of antifungal and anticancer agents.

- The preparation methods have been optimized for scalability and reproducibility, with microwave-assisted synthesis offering reduced reaction times and improved yields.

- Purification techniques ensure removal of side products and residual reagents, critical for biological assay reliability.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2,5-Dichloroaniline, hydrazine hydrate |

| Key Reagents | Ethyl 2-chloroacetoacetate, sodium acetate |

| Solvents | Ethanol, ethyl acetate, dichloromethane |

| Temperature Range | 0 °C (diazotization) to 120 °C (cyclization) |

| Reaction Time | 30 min (microwave) to 12 h (conventional) |

| Purification Method | Silica gel chromatography |

| Yield | Typically 70–90% depending on conditions |

| Characterization | IR, NMR, MS, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

Agriculture: Used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.

Material Science: Investigated for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the death of the pathogen.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Ethyl 1-(2,4-Dichlorophenyl)-5-Trichloromethyl-1H-1,2,4-Triazole-3-Carboxylate (Fenchlorazole-ethyl)

- Structure : Differs in the substitution pattern: a 2,4-dichlorophenyl group at position 1 and a trichloromethyl group at position 3.

- Use : Registered as a pesticide (fenchlorazole-ethyl) to protect crops against sulfonylurea herbicide damage .

- Comparison : The 2,4-dichlorophenyl substituent and trichloromethyl group enhance pesticidal activity but reduce metabolic stability compared to the target compound’s ester group.

Ethyl 1-(Pyridin-3-yl)-5-(2,5-Difluorophenyl)-1H-1,2,4-Triazole-3-Carboxylate

Heterocyclic Ring Modifications

Ethyl 5-(2,5-Dichlorophenyl)-1H-Pyrazole-3-Carboxylate

- Structure : Replaces the 1,2,4-triazole core with a pyrazole ring.

- Key Difference : Pyrazole has two adjacent nitrogen atoms, reducing resonance stabilization and altering electronic properties.

- Activity: Limited data, but pyrazole derivatives are often less potent in antimicrobial assays compared to triazoles due to reduced enzyme-binding capacity .

Substituent Position and Bioactivity

Key Trends :

- Chlorine vs. Fluorine : Chlorine’s higher lipophilicity improves membrane penetration but may increase toxicity.

Physicochemical and Functional Comparisons

Molecular Docking and Enzyme Interactions

- Target Analogs : Derivatives with pyridinyl and halogenated phenyl groups showed strong binding to L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), a key enzyme in microbial cell wall synthesis .

- Prediction for Target Compound : The 2,5-dichlorophenyl group may enhance hydrophobic interactions with enzyme pockets, but absence of pyridinyl substituents could reduce affinity.

Commercial and Research Status

- Availability: The target compound is supplied by at least one vendor, while analogs like Ethyl 5-(1-aminoethyl)-4H-1,2,4-triazole-3-carboxylate are discontinued .

Biological Activity

Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on recent studies and findings.

1. Chemical Structure and Synthesis

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of the 2,5-dichlorophenyl group enhances its biological activity. The synthesis of this compound typically involves the reaction of ethyl ester derivatives with dichlorophenyl hydrazine under acidic conditions.

2. Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit substantial antimicrobial properties. This compound has been evaluated against various bacterial strains:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | >128 | No activity |

| Clostridium difficile | 64 | Moderate |

| Pseudomonas aeruginosa | >128 | No activity |

The compound showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and Clostridium difficile, indicating its potential as an antimicrobial agent .

3. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 21.2 | Significant reduction in viability |

| MCF-7 (Breast cancer) | 27.3 | Moderate cytotoxicity |

| HCT-116 (Colon cancer) | 6.2 | High cytotoxicity |

In vitro studies revealed that the compound significantly reduced cell viability in A549 cells (lung cancer) and exhibited a noteworthy IC50 value against HCT-116 cells . The structure-activity relationship (SAR) indicates that the dichloro substitution enhances anticancer efficacy.

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key metabolic enzymes associated with cancer progression and microbial resistance.

- Induction of Apoptosis: Studies suggest that this triazole derivative may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

5. Case Studies

Several case studies have highlighted the efficacy of this compound:

- In a study involving A549 cells, treatment with this compound resulted in a significant decrease in cell viability (63.4% compared to control), demonstrating its potential as an anticancer agent .

- Another investigation reported that compounds with similar triazole structures displayed enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a broader applicability for this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(2,5-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving hydrazone formation, cyclization, and alkylation. For example, a diazotization reaction of 3-aminopyridine with sodium nitrite in HCl, followed by coupling with ethyl-2-chloroacetoacetate, yields intermediate hydrazones. Subsequent treatment with ammonia gas at low temperatures facilitates cyclization to the triazole core . Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and controlled reaction times (e.g., 12 h stirring for cyclization). Purification via silica-gel chromatography (eluent: CHCl₃/EtOAc) improves purity .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

- Methodological Answer :

- ¹H NMR : Look for signals corresponding to the ethyl ester group (δ ~4.3 ppm, q, CH₂CH₃; δ ~1.3 ppm, t, CH₃) and aromatic protons from the dichlorophenyl substituent (δ 7.2–8.0 ppm, multiplets) .

- LC-MS : A molecular ion peak at m/z [M+H]⁺ consistent with the molecular formula (e.g., m/z 330 for C₁₂H₁₀Cl₂N₃O₂) .

- Melting Point : Reported ranges (e.g., 160–165°C) should align with literature values to confirm purity .

Q. What safety precautions are essential during synthesis and handling?

- Methodological Answer : The compound is classified under EU regulations as hazardous (Carc. Cat. 2; R45-50/53), indicating carcinogenicity and environmental toxicity . Use fume hoods, personal protective equipment (PPE), and waste disposal protocols for chlorinated solvents. Environmental risk assessments should address bioaccumulation potential (R50-53) .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation or substitution reactions be addressed?

- Methodological Answer : Regioselectivity in triazole alkylation (e.g., N1 vs. N2 substitution) depends on base strength and solvent polarity. Using K₂CO₃ in DMF promotes selective alkylation at the N1 position, as seen in analogous triazole derivatives. For example, methyl iodide (12.5 mmol) reacts with the triazole core (10.0 mmol) under anhydrous conditions to yield N1-methyl derivatives with 35% isolated yield after column chromatography . Computational modeling (e.g., DFT studies) can predict reactive sites by analyzing electron density distribution .

Q. What computational methods are suitable for predicting the compound’s reactivity or interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic/nucleophilic sites. Fukui indices can identify reactive regions .

- Molecular Docking : Screen against biological targets (e.g., fungal CYP51 enzymes) using software like AutoDock Vina. Structural analogs with chlorophenyl groups show antifungal activity, suggesting potential targets .

Q. How do structural modifications (e.g., substituent variations) influence physicochemical properties?

- Methodological Answer :

- Table : Substituent Effects on Melting Points and Solubility

| Substituent Position | Melting Point (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|

| 2,5-Dichlorophenyl | 160–165 | <0.1 |

| Pyridin-3-yl (analog) | 163–166 | 0.5 |

| 4-Chlorophenyl (analog) | 134–135 | 0.3 |

- Electron-withdrawing groups (e.g., Cl) increase melting points but reduce solubility due to enhanced crystallinity .

Q. What strategies mitigate environmental risks posed by this compound?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F tests to assess microbial degradation in water/soil.

- Adsorption Techniques : Activated carbon (0.5 g/L) reduces aqueous concentrations by >90% within 24 h .

- Green Chemistry : Replace chlorinated solvents (e.g., CHCl₃) with cyclopentyl methyl ether (CPME) in synthesis .

Contradictions and Validation

- Yield Discrepancies : reports 54% yield for a hydrazone intermediate, while similar protocols in achieve 68–82% for triazole derivatives. This highlights the need for rigorous optimization of reaction time and temperature .

- Hazard Classification : The compound’s R50-53 classification (EU) conflicts with structurally similar pesticides like fenchlorazole-ethyl, which have lower regulatory restrictions. Researchers must verify local regulations before scaling synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.